Cas no 874-60-2 (p-Toluoyl chloride)
p-Toluoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- p-Toluoyl chloride
- 4-Methylbenzoyl chloride
- para-toluoyl chloride
- p-methylbenzoyl chloride
- 4-Methylbenzoic acid chloride
- 4-methylbenzoic chloride
- 4-methyl-benzoyl chloride
- 4-Toluoyl chloride
- Benzoyl chloride,4-methyl
- EINECS 212-864-8
- p-Toluic acid chloride
- p-Toluyl chloride
- Benzoyl chloride, 4-methyl-
- 4-Methylbenzoylchloride
- NQUVCRCCRXRJCK-UHFFFAOYSA-N
- 092E36PWL4
- P-METHYL BENZOYL CHLORIDE
- 4-toluoylchloride
- p-toloyl chloride
- rho-toluoyl chloride
- p-Toluoyl chloride
- 4-methyben
- 4-Methylbenzoyl chloride (ACI)
- p-Toluoyl chloride (6CI, 7CI, 8CI)
- 4-Methylbenzenecarbonyl chloride
- p-Toluenecarbonyl chloride
- p-Toluoyl chloride,99%
- STR00001
- T0311
- Q27236446
- p-Toluoyl chloride, 98%
- BRN 0471492
- CAS-874-60-2
- 4-methybenzoyl chloride
- NS00039194
- F71124
- Q-200497
- 4-09-00-01733 (Beilstein Handbook Reference)
- 4-methyl benzoyl chloride
- DTXCID2031168
- MFCD00000696
- CCRIS 8620
- NCGC00357105-01
- A842222
- AKOS009156716
- 874-60-2
- STL370311
- 4-methyl-benzoylchloride
- EN300-33500
- F2190-0041
- BBL027306
- DTXSID5052595
- SCHEMBL2310
- p-Toluoyl chloride, purum, >=98.0% (GC)
- CHEMBL3561345
- Tox21_303832
- UNII-092E36PWL4
-
- MDL: MFCD00000696
- Inchi: 1S/C8H7ClO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3
- InChI Key: NQUVCRCCRXRJCK-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)Cl
- BRN: 0471492
Computed Properties
- Exact Mass: 154.01900
- Monoisotopic Mass: 154.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless or yellowish liquid
- Density: 1.169 g/mL at 25 °C(lit.)
- Melting Point: −4-−2 °C (lit.)
- Boiling Point: 216°C
- Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
- Refractive Index: n20/D 1.553(lit.)
- PH: 1 (H2O, 20℃)
- Water Partition Coefficient: Reacts with water alcohol.
- PSA: 17.07000
- LogP: 2.37400
- Vapor Pressure: 0.55 mmHg ( 20 °C)
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
p-Toluoyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45-S24/25
- RTECS:XV1660000
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:II
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:II
- TSCA:Yes
- Explosive Limit:1.6%, 117°F
- Storage Condition:Inert atmosphere,Room Temperature(BD42075)
p-Toluoyl chloride Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
p-Toluoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0311-500G |
p-Toluoyl Chloride |
874-60-2 | >98.0%(GC)(T) | 500g |
¥490.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106376-100g |
p-Toluoyl chloride |
874-60-2 | 99% | 100g |
¥64.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106376-25g |
p-Toluoyl chloride |
874-60-2 | 99% | 25g |
¥38.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106376-500g |
p-Toluoyl chloride |
874-60-2 | 99% | 500g |
¥292.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012748-100g |
p-Toluoyl chloride |
874-60-2 | 99% | 100g |
¥65 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012748-25g |
p-Toluoyl chloride |
874-60-2 | 99% | 25g |
¥32 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012748-500g |
p-Toluoyl chloride |
874-60-2 | 99% | 500g |
¥247 | 2024-05-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 106631-5G |
p-Toluoyl chloride |
874-60-2 | 5g |
¥301.4 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 106631-100G |
p-Toluoyl chloride |
874-60-2 | 100g |
¥415.89 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 106631-500G |
p-Toluoyl chloride |
874-60-2 | 500g |
¥1083.68 | 2023-12-10 |
p-Toluoyl chloride Production Method
Production Method 1
1.2 Reagents: Oxalyl chloride ; 0 °C; 4 h, 25 °C
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Oxalyl chloride ; 0 °C; 4 h, rt
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
p-Toluoyl chloride Raw materials
- 4-Iodotoluene
- tert-Butyl 4-Methylbenzoate
- Benzamide,N,N,4-trimethyl-
- Carbamic acid, chloro-, 1,1-dimethylethyl ester, sodium salt
- Methyl p-Toluate
- 4-Methylbenzoic acid
- 4-Methylbenzaldehyde
- 1-(Dichloromethyl)-2-(trichloromethyl)benzene
- Benzoyl chloride
- 1,4-Bis(trichloromethyl)benzene
- Terephthaloyl chloride
- Benzeneacetyl chloride,4-methyl-a-oxo-
- Benzene, 1,1'-[selenobis[thio(carbonyl)]]bis[4-methyl-
p-Toluoyl chloride Preparation Products
p-Toluoyl chloride Suppliers
p-Toluoyl chloride Related Literature
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on p-Toluoyl chloride
Professional Introduction to p-Toluoyl Chloride (CAS No. 874-60-2)
p-Toluoyl chloride, with the chemical formula C₈H₇ClO, is a crucial intermediate in organic synthesis and pharmaceutical manufacturing. This compound, identified by its CAS number 874-60-2, is widely recognized for its utility in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural properties make it a valuable reagent in the formation of amides, esters, and other functional groups essential for drug development.
The significance of p-toluoyl chloride in modern chemistry cannot be overstated. It serves as a key building block in the production of active pharmaceutical ingredients (APIs) and is particularly important in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and other therapeutic compounds. The compound's ability to undergo nucleophilic substitution reactions makes it an indispensable tool for medicinal chemists.
Recent advancements in synthetic chemistry have highlighted the versatility of p-toluoyl chloride. Researchers have developed novel methodologies to enhance its reactivity and efficiency in various synthetic pathways. For instance, studies have demonstrated its role in the development of more sustainable and environmentally friendly synthetic routes, reducing waste and improving yields. These innovations are particularly relevant in the context of green chemistry, where minimizing environmental impact is a primary goal.
The pharmaceutical industry has also seen significant developments in the application of p-toluoyl chloride. New research indicates its potential in the synthesis of next-generation therapeutics, including kinase inhibitors and protease inhibitors used in cancer treatment. The compound's ability to form stable amide bonds has been leveraged to create more potent and selective drug candidates. Furthermore, its use in peptidomimetics has opened up new avenues for drug design, offering alternatives to traditional peptide-based therapies.
In addition to its pharmaceutical applications, p-toluoyl chloride plays a vital role in the agrochemical sector. It is used in the synthesis of herbicides and pesticides, contributing to more effective crop protection strategies. The compound's reactivity allows for the creation of novel agrochemicals with improved efficacy and reduced environmental impact. This aligns with global efforts to develop sustainable agricultural practices that support food security without compromising ecological balance.
The chemical properties of p-toluoyl chloride make it an excellent choice for various industrial applications beyond pharmaceuticals and agrochemicals. Its compatibility with a wide range of solvents and reagents enhances its utility in specialty chemical manufacturing. For example, it is used in the production of dyes, pigments, and polymers, where its ability to introduce functional groups is highly beneficial. These applications underscore its importance as a versatile chemical intermediate.
From a research perspective, ongoing studies continue to explore new derivatives and applications of p-toluoyl chloride. Researchers are investigating its potential use in material science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable covalent bonds makes it an attractive candidate for creating high-performance materials with tailored properties. Such innovations could lead to breakthroughs in areas ranging from electronics to construction.
The safety and handling of p-toluoyl chloride are critical considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulations, proper precautions must be taken to ensure safe usage. This includes adequate ventilation, personal protective equipment (PPE), and adherence to good laboratory practices (GLP). By following these guidelines, researchers can mitigate risks associated with working with this compound while maximizing its benefits.
In conclusion, p-toluoyl chloride (CAS No. 874-60-2) is a multifaceted compound with broad applications across multiple industries. Its role in pharmaceutical synthesis continues to evolve with advancements in chemical research, offering new opportunities for drug development and material innovation. As industries strive for more sustainable practices, the importance of compounds like p-toluoyl chloride will only continue to grow.
874-60-2 (p-Toluoyl chloride) Related Products
- 63024-77-1(3-(Chloromethyl)benzoyl chloride)
- 2351-36-2(2,6-Naphthalenedicarbonyl dichloride)
- 4422-95-1(1,3,5-Benzenetricarbonyl Trichloride)
- 16173-52-7(4-Formylbenzoyl chloride)
- 99-63-8(Isophthaloyl Chloride)
- 21900-23-2(3,4-dimethylbenzoyl chloride)
- 1711-06-4(3-Methylbenzoyl chloride)
- 98-88-4(Benzoyl chloride)
- 100-20-9(Terephthaloyl chloride)
- 876-08-4(4-(Chloromethyl)benzoyl chloride)